2-(quinolin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(quinolin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that features a quinoline moiety linked to a sulfanyl group and an acetamide group attached to a sulfamoylphenyl ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinolin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.
Introduction of the Sulfanyl Group: The quinoline derivative can be reacted with thiol reagents under appropriate conditions to introduce the sulfanyl group.
Formation of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the Sulfamoylphenyl Ring: The final step involves coupling the sulfamoylphenyl ring to the acetamide derivative using suitable coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds would involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to various reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline ring or the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(quinolin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(quinolin-2-ylsulfanyl)acetamide: Lacks the sulfamoylphenyl group.
N-(4-sulfamoylphenyl)acetamide: Lacks the quinoline moiety.
Quinoline derivatives: Various compounds with different substituents on the quinoline ring.
Uniqueness
2-(quinolin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is unique due to the combination of the quinoline moiety, sulfanyl group, and sulfamoylphenyl ring. This unique structure may confer specific biological activities and properties that are not present in similar compounds.
Properties
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c18-25(22,23)14-8-6-13(7-9-14)19-16(21)11-24-17-10-5-12-3-1-2-4-15(12)20-17/h1-10H,11H2,(H,19,21)(H2,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVJFMHQEFINAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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